

Optimizing Trimetazidine DiHCl dosage for in vivo animal studies

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Compound of Interest

Compound Name: Trimetazidine DiHCl

Cat. No.: B1683258

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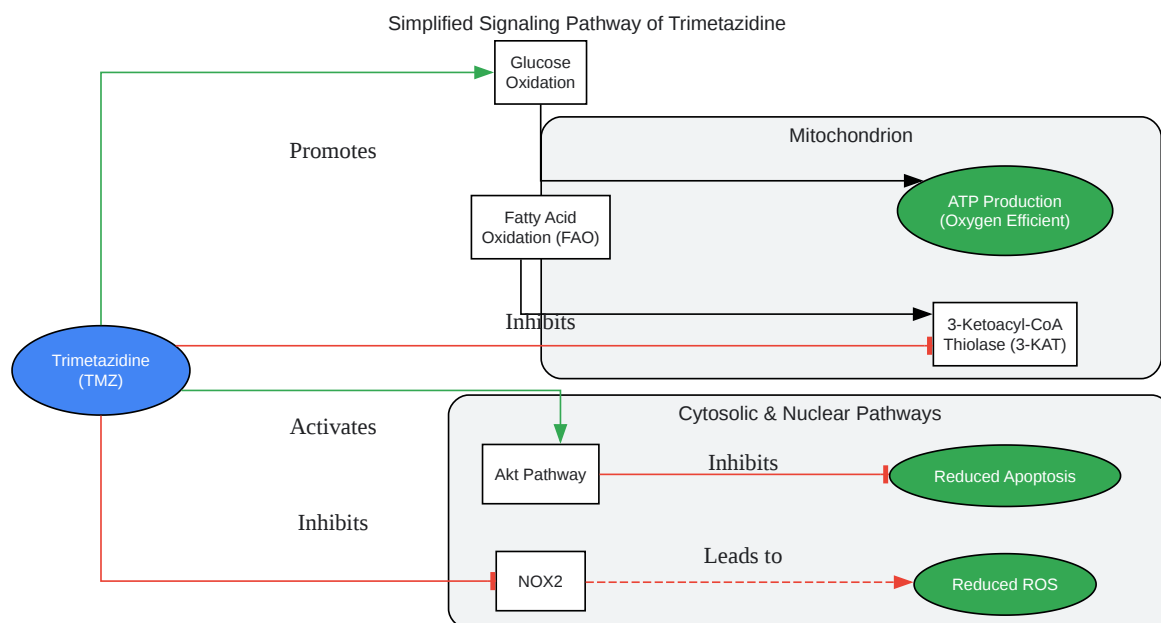
Technical Support Center: Trimetazidine DiHCl In Vivo Studies

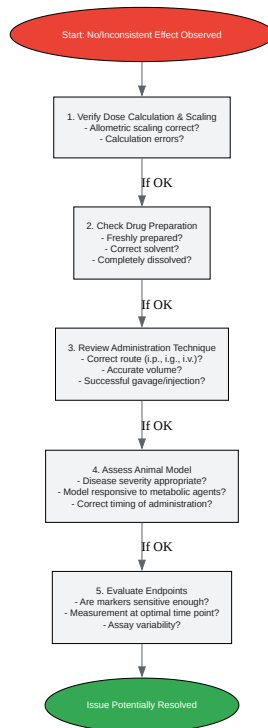
Welcome to the technical support center for optimizing **Trimetazidine DiHCl** (TMZ) dosage in in vivo animal studies. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental design and execution.

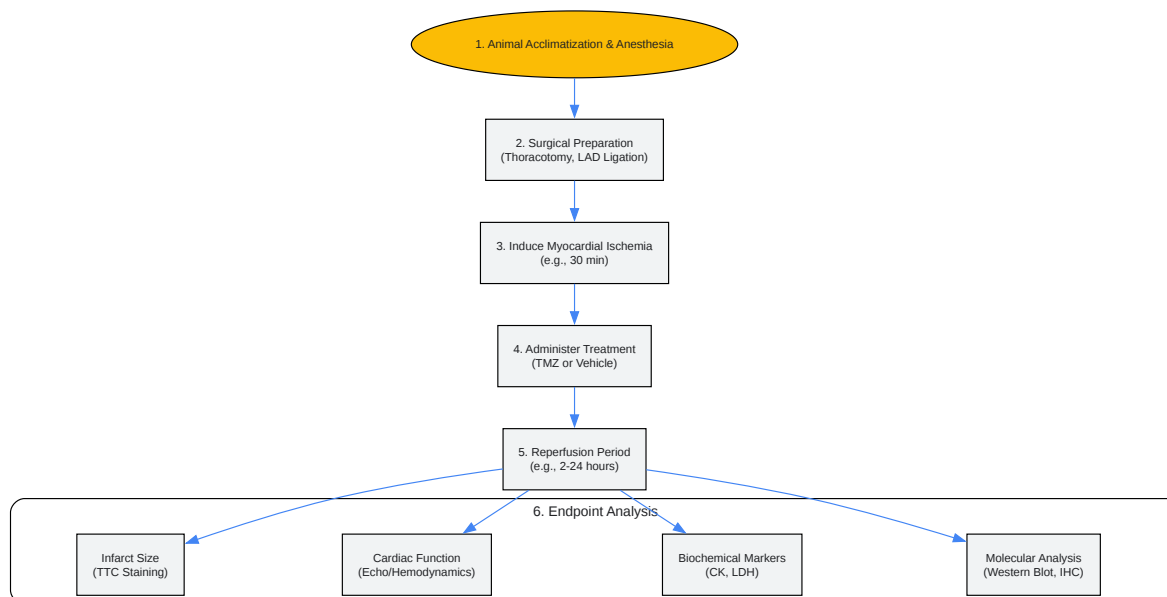
Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Trimetazidine?

A1: Trimetazidine is a metabolic agent that shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.^{[1][2][3]} It achieves this by selectively inhibiting long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in fatty acid β -oxidation.^{[1][2][3]} This metabolic shift helps maintain cellular energy (ATP) production under ischemic or hypoxic conditions, protecting cells from damage.^{[1][2]} Additionally, TMZ has been shown to be involved in various signaling pathways, including Akt, SIRT1-AMPK, and NOX2, contributing to its anti-inflammatory, antioxidant, and anti-apoptotic effects.^{[4][5][6][7]}







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